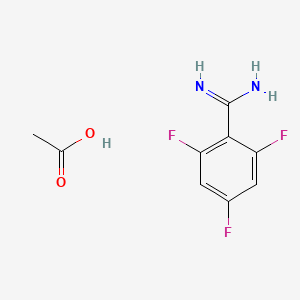
2,4,6-Trifluorobenzimidamide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trifluorobenzimidamide acetate is a chemical compound with the molecular formula C₂H₄O₂·C₇H₅F₃N₂. It is known for its unique trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4,6-Trifluorobenzimidamide acetate typically involves multiple steps:
Lithiation: 1,3,5-Trifluorobenzene is treated with a lithium reagent under cold conditions (-50 to -110°C) in an organic solvent like tetrahydrofuran (THF).
Aldehyde Formation: The lithiated intermediate is then reacted with dimethylformamide (DMF) to form 2,4,6-trifluorobenzaldehyde.
Chlorination: The alcohol is then converted to 2,4,6-trifluorobenzyl chloride using sulfur oxychloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluorobenzimidamide acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
2,4,6-Trifluorobenzimidamide acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorobenzimidamide acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes and modulate signaling pathways is under investigation .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorobenzylamine: Shares the trifluoromethyl group but differs in its amine functionality.
2,4,6-Trifluorobenzonitrile: Contains a nitrile group instead of an amide.
2,4,6-Trifluorobenzyl chloride: An intermediate in the synthesis of 2,4,6-Trifluorobenzimidamide acetate.
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl and amide groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9F3N2O2 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
acetic acid;2,4,6-trifluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H5F3N2.C2H4O2/c8-3-1-4(9)6(7(11)12)5(10)2-3;1-2(3)4/h1-2H,(H3,11,12);1H3,(H,3,4) |
InChI Key |
TWYOGGULUGWQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=C(C=C(C(=C1F)C(=N)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


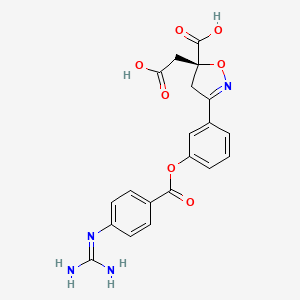
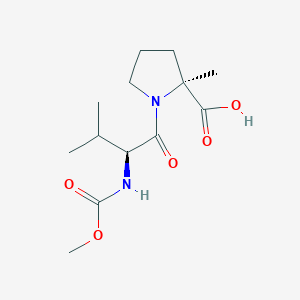
![2-Chloro-5,6-dimethyl-4-(3,4-methylenedioxybenzylamino)-thieno-[2,3-d]-pyrimidine](/img/structure/B8443362.png)
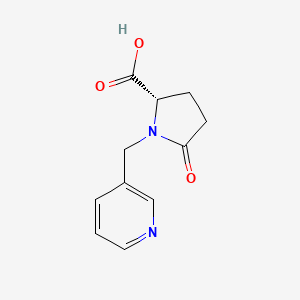
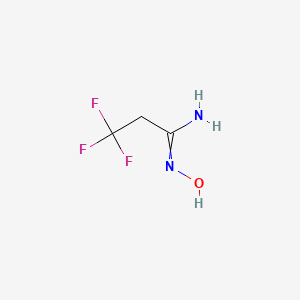
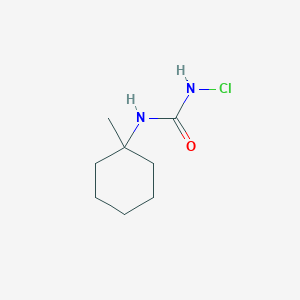
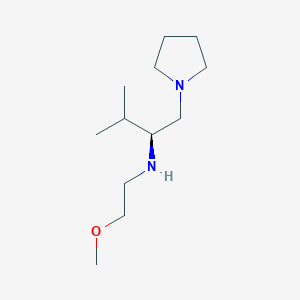
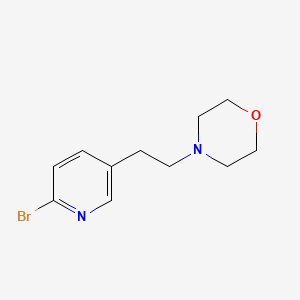
![8,9-Methylenedioxy-s-triazolo-[3,4-a]-isoquinoline](/img/structure/B8443408.png)

![[2-(4-Fluorophenylaminocarbonyl)ethyl]piperazine](/img/structure/B8443422.png)
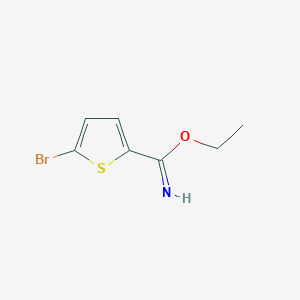
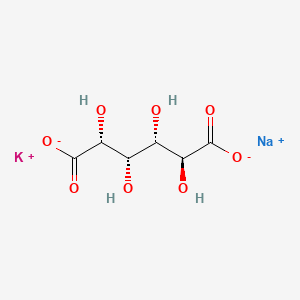
![tert-Butyl 4-{[(2-hydroxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B8443439.png)
